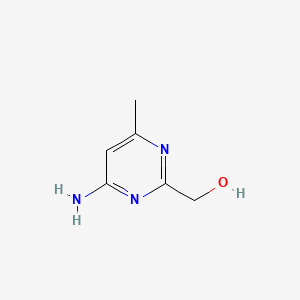
(4-Amino-6-methylpyrimidin-2-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Amino-6-methylpyrimidin-2-yl)methanol is a chemical compound with the molecular formula C6H9N3O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals and agrochemicals .
准备方法
The synthesis of (4-Amino-6-methylpyrimidin-2-yl)methanol typically involves the reaction of appropriate pyrimidine precursors under specific conditions. One common method includes the reaction of 4,6-dichloropyrimidine with methylamine, followed by reduction with sodium borohydride to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
化学反应分析
(4-Amino-6-methylpyrimidin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert it into different pyrimidine derivatives.
科学研究应用
(4-Amino-6-methylpyrimidin-2-yl)methanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: It is used in the study of enzyme interactions and metabolic pathways involving pyrimidine compounds.
Medicine: Pyrimidine derivatives, including this compound, are explored for their potential therapeutic properties, such as antiviral, anticancer, and antimicrobial activities.
Industry: It is used in the development of agrochemicals and other industrial products.
作用机制
The mechanism of action of (4-Amino-6-methylpyrimidin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can act as an inhibitor or activator of certain enzymes involved in pyrimidine metabolism. The pathways involved may include the salvage pathway of thiamine compounds, where it catalyzes amino-pyrimidine hydrolysis reactions .
相似化合物的比较
(4-Amino-6-methylpyrimidin-2-yl)methanol can be compared with other pyrimidine derivatives such as:
(4-Amino-2-methylpyrimidin-5-yl)methanol: Similar in structure but with different substitution patterns, leading to varied biological activities.
2-Amino-4-chloro-6-methylpyrimidine: Contains a chlorine atom, which influences its reactivity and applications.
4-Amino-5-hydroxymethyl-2-methylpyrimidine: Another derivative with hydroxymethyl substitution, affecting its chemical properties and uses.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and resulting biological and chemical properties.
生物活性
(4-Amino-6-methylpyrimidin-2-yl)methanol, a pyrimidine derivative, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
This compound features a pyrimidine ring substituted with an amino group and a hydroxymethyl group. Its molecular structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions. These properties make it a valuable building block for synthesizing more complex compounds used in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors involved in metabolic pathways. It has been shown to act as an inhibitor or activator of enzymes related to pyrimidine metabolism, particularly in the salvage pathway of thiamine compounds. This interaction suggests potential applications in modulating metabolic processes and influencing cellular functions .
Antiviral and Antimicrobial Properties
Research indicates that pyrimidine derivatives, including this compound, exhibit antiviral and antimicrobial activities. For instance, studies have demonstrated that certain pyrimidine compounds can inhibit the replication of viruses and bacteria by interfering with nucleic acid synthesis or enzyme activity essential for pathogen survival .
Anticancer Potential
The compound's structural characteristics allow it to interact with cellular targets involved in cancer progression. Some derivatives have shown promise as anticancer agents by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanisms may involve the modulation of signaling pathways critical for cell proliferation and survival .
Study on Antiviral Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized various pyrimidine derivatives and tested their antiviral activities against influenza virus strains. Among these, this compound demonstrated significant inhibition of viral replication at low micromolar concentrations, suggesting its potential as a lead compound for antiviral drug development .
Antimicrobial Efficacy
A study evaluated the antimicrobial properties of several pyrimidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited notable antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 2 μg/mL .
Research Applications
The compound is utilized in various scientific research applications:
- Medicinal Chemistry : As a precursor for synthesizing novel drugs targeting viral infections and cancer.
- Biochemical Studies : Investigating enzyme interactions and metabolic pathways involving pyrimidine compounds.
- Agricultural Chemistry : Developing agrochemicals that leverage its biological activity against plant pathogens .
Summary Table of Biological Activities
属性
IUPAC Name |
(4-amino-6-methylpyrimidin-2-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-4-2-5(7)9-6(3-10)8-4/h2,10H,3H2,1H3,(H2,7,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZIUFUOBWPRAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














